Methyl 2-(piperidin-4-yl)benzoate hydrochloride
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Overview
Description
Methyl 2-(piperidin-4-yl)benzoate hydrochloride is a chemical compound with the molecular formula C13H17NO2·HCl It is a derivative of benzoic acid and piperidine, and it is commonly used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-4-yl)benzoate hydrochloride typically involves the esterification of 2-(piperidin-4-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The final product is typically purified through crystallization or recrystallization techniques to obtain a high-purity compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or piperidine derivatives.
Substitution: Formation of various substituted benzoates or piperidine derivatives.
Scientific Research Applications
Methyl 2-(piperidin-4-yl)benzoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(piperidin-4-yl)benzoate hydrochloride
- Methyl 4-(piperidin-2-yl)benzoate hydrochloride
- 4-Piperidinemethanol hydrochloride
Uniqueness
Methyl 2-(piperidin-4-yl)benzoate hydrochloride is unique due to its specific substitution pattern on the benzoate ring and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects .
Properties
IUPAC Name |
methyl 2-piperidin-4-ylbenzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRISMDMYBOCLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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